
Amibegron hydrochloride
Overview
Description
Amibegron hydrochloride (SR58611A) is a selective β3-adrenoceptor agonist with an EC50 of 3.5 nM for β3 receptors in rat colon, demonstrating high specificity over β1- and β2-adrenoceptors (EC50 > 1 µM) . It exhibits anxiolytic and antidepressant-like effects in preclinical models by modulating serotonergic and noradrenergic transmission. For instance, in rodents, Amibegron (3–10 mg/kg, oral) increases serotonin synthesis in the prefrontal cortex and hippocampus, counteracting stress-induced behavioral changes . Despite promising preclinical data, its development was halted in 2008 after Phase III trials failed to show consistent efficacy in major depressive disorder (MDD) .
Preparation Methods
Synthetic Routes and Methodologies
The preparation of Amibegron hydrochloride involves a multi-step sequence beginning with a Rhodium-catalyzed asymmetric ring-opening reaction, followed by successive functional group transformations. The process is delineated into four principal stages:
Asymmetric Ring-Opening of Oxabicyclic Substrates
The synthesis commences with the enantioselective ring-opening of an oxabicyclic compound (24) using phthalimide as the nucleophile. This step employs a chiral Rhodium catalyst system comprising Rh(cod)₂OTf (rhodium-cyclooctadiene triflate) and (S,R)-PPF-tBu₂, a Josiphos-type ligand. The reaction proceeds in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) at 95°C for 6 hours, achieving a 55% yield with 94% enantiomeric excess (ee).
Key Reaction Parameters:
- Catalyst Loading: 2.5–5 mol% Rh(cod)₂OTf
- Ligand-to-Rhodium Ratio: 2:1
- Solvent System: THF/DMF (1:2 v/v)
- Temperature: 95°C
The enantioselectivity is attributed to the chiral environment created by the Josiphos ligand, which directs the nucleophilic attack to the desired stereochemical configuration.
Global Reduction via Hydrogenation/Hydrogenolysis
The intermediate from the ring-opening step undergoes a tandem reduction process using hydrogen gas over a palladium catalyst. This step accomplishes three simultaneous transformations:
- Alkene Reduction: Saturation of the bicyclic structure’s double bond.
- O-Benzyl Removal: Cleavage of the benzyl ether protecting group.
- Benzylic Alcohol Reduction: Conversion of the benzylic alcohol to a methylene group.
The reaction typically employs Pd/C (10% w/w) in ethanol under 50 psi H₂ at 25°C, achieving quantitative conversion.
Alkylation with Ethyl 2-Bromoacetate
The phenolic hydroxyl group generated post-reduction is alkylated using ethyl 2-bromoacetate in the presence of potassium carbonate. This step introduces an ethoxycarbonylmethyl moiety, critical for subsequent amine formation. The reaction proceeds in acetone at reflux (56°C) for 12 hours, yielding 85–90% of the alkylated product.
Phthalimide Removal and Epoxide Ring-Opening
The final stages involve:
- Phthalimide Hydrolysis: Treatment with hydrazine hydrate in ethanol removes the phthalimide group, yielding a primary amine.
- Epoxide Ring-Opening: The primary amine reacts with (R)-2-(3-chlorophenyl)oxirane under acidic conditions to form the target molecule.
The epoxide ring-opening is conducted in dichloromethane with trifluoroacetic acid (TFA) as a catalyst, achieving 70% yield. Subsequent salt formation with hydrochloric acid furnishes this compound.
Key Reaction Optimization Strategies
Catalytic System Tuning
The Rhodium-catalyzed ring-opening step was optimized by screening ligands and additives. The combination of (S,R)-PPF-tBu₂ and tetrabutylammonium iodide (Bu₄NI) enhanced both reaction rate and enantioselectivity. Bu₄NI likely stabilizes the active Rhodium species through ion-pair interactions.
Solvent Effects
DMF’s high polarity facilitates the dissolution of the oxabicyclic substrate and phthalimide, while THF modulates reaction viscosity. A 1:2 THF/DMF ratio balances solubility and catalyst stability.
Temperature Control
Maintaining 95°C during the ring-opening step prevents catalyst decomposition while ensuring sufficient energy for the transition state. Lower temperatures (e.g., 80°C) result in incomplete conversion (<30%).
Analytical Characterization
Critical quality attributes of this compound are verified through:
Analytical Method | Parameters Analyzed | Specification |
---|---|---|
Chiral HPLC | Enantiomeric excess (ee) | ≥94% |
¹H/¹³C NMR | Structural confirmation | Match reference spectra |
Mass Spectrometry (HRMS) | Molecular ion [M+H]⁺ | m/z 440.36 (calculated) |
X-ray Diffraction | Salt form confirmation | Hydrochloride monohydrate |
The enantiomeric purity is particularly crucial, as β3-adrenoceptor activity is stereospecific.
Comparative Analysis with Related β3-Agonists
Amibegron’s synthesis shares similarities with other β3-agonists like Mirabegron and Solabegron, particularly in the use of asymmetric catalysis. However, its unique epoxide ring-opening step distinguishes it from analogs relying on reductive amination.
Compound | Key Synthetic Differentiation | EC₅₀ (β3-AR, nM) |
---|---|---|
Amibegron | Epoxide ring-opening | 3.5 |
Mirabegron | Suzuki-Miyaura coupling | 1.6 |
Solabegron | Ullmann condensation | 6.9 |
Chemical Reactions Analysis
Types of Reactions: Amibegron hydrochloride primarily undergoes substitution reactions due to the presence of the chloro group on the aromatic ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include substituted derivatives of this compound, which can have varying pharmacological properties .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Amibegron was primarily developed for its antidepressant and anxiolytic properties. Research has shown that stimulation of B3AR may offer a novel approach to treating anxiety and depressive disorders. A study demonstrated that amibegron could counteract stress-induced behavioral changes in rodent models, suggesting its potential as a treatment for mood disorders .
Clinical Trials
- Phase III Trials : Amibegron was involved in phase III clinical trials comparing its efficacy with paroxetine for treating depression. The trials indicated that it was well-tolerated at doses of 175 mg and 350 mg administered twice daily .
- Safety Profile : In healthy obese volunteers, doses of 60 mg and 180 mg per day were deemed safe over a six-day period .
Gastrointestinal Applications
Amibegron has also been studied for its effects on gastrointestinal motility, particularly in conditions like irritable bowel syndrome (IBS). Its mechanism involves inhibiting intestinal motility, which can be beneficial for patients suffering from IBS symptoms .
Mechanistic Insights
- Cyclic AMP Levels : In vitro studies have shown that amibegron increases cyclic AMP levels in brown adipose tissue, which is associated with energy expenditure and metabolic regulation .
- Potential for IBS Treatment : The compound's ability to modulate gut motility makes it a candidate for further investigation in IBS therapy .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of B3AR agonists like amibegron in models of Alzheimer's disease. Research indicates that stimulation of B3AR can reverse memory deficits and improve cognitive function in animal models . This dual action on mood disorders and cognitive impairment highlights the potential of amibegron as a multifaceted therapeutic agent.
Other Investigated Uses
In addition to its primary applications, amibegron has been investigated for:
- Obesity Management : Due to its role in enhancing brown fat activity, it may help manage obesity by increasing energy expenditure through thermogenesis .
- Chronic Pain Management : Preliminary findings suggest potential benefits in managing chronic pain conditions, although further research is needed to establish efficacy .
Data Summary Table
Application Area | Mechanism of Action | Clinical Evidence | Current Status |
---|---|---|---|
Depression | B3AR agonist effects on mood | Phase III trials (discontinued) | Discontinued |
Anxiety Disorders | Counteracts stress-induced behaviors | Animal studies | Ongoing research |
Irritable Bowel Syndrome | Inhibits intestinal motility | Preclinical studies | Investigational |
Cognitive Impairment | Reverses memory deficits | Animal studies | Ongoing research |
Obesity | Enhances brown fat thermogenesis | Preclinical studies | Investigational |
Mechanism of Action
Amibegron hydrochloride exerts its effects by selectively binding to and activating beta3-adrenergic receptors. This activation leads to vasodilation, increased sympathetic tone, and reduced vagal tone to the heart. The compound’s positive chronotropic effect is mainly of peripheral origin and can be attributed to a baroreceptor-mediated reflex .
Comparison with Similar Compounds
Pharmacological Profile vs. Other Adrenergic Agents
Amibegron’s selectivity for β3 receptors distinguishes it from non-selective β-adrenergic agonists like Arbutamine (a short-acting β-agonist used in cardiac stress tests) and α-adrenergic agents like Amitraz-d6 (an α2-agonist). Key differences include:
Key Findings :
- Amibegron’s β3 selectivity minimizes cardiovascular side effects (e.g., tachycardia) common with non-selective β-agonists like Arbutamine .
- Unlike Amitraz-d6, which inhibits monoamine oxidase, Amibegron modulates serotonin release without affecting reuptake transporters (IC50 > 2.5 µM for serotonin transporter) .
Efficacy in Contraceptive Screening vs. Other Compounds
In a phenotypic screening study for contraceptive effects, Amibegron showed higher potency (EC50 = 0.22 µM) compared to Fluorometholone Acetate (EC50 = 3.3 µM) and Uprosertib (EC50 > 10 µM).
Compound | EC50 (µM) | Hek CC50 (µM) | HepG2 CC50 (µM) |
---|---|---|---|
Amibegron HCl | 0.22 | 0 | 0 |
Fluorometholone | 3.3 | 0 | 0 |
Uprosertib | >10 | 0 | 0 |
Comparison with Failed Antidepressants
Amibegron’s clinical trajectory mirrors other discontinued antidepressants, such as Edivoxetine (a norepinephrine reuptake inhibitor) and AZD2327 (a δ-opioid agonist). Common factors include:
- Preclinical Promise: Amibegron reduced helplessness in rodent models (0.6–2 mg/kg, i.p.) , akin to Edivoxetine’s noradrenergic effects.
- Clinical Limitations : Both failed to separate from placebo in Phase III, possibly due to heterogeneous patient populations or insufficient target engagement .
Molecular and Physicochemical Properties
Amibegron’s molecular weight (440.36 g/mol ) and solubility in DMSO (>20 mg/mL) contrast with larger, less lipophilic compounds like Uprosertib (MW > 500 g/mol). Its moderate SlogP (~2.5) suggests balanced membrane permeability, critical for CNS penetration .
Biological Activity
Amibegron hydrochloride, also known as SR 58611A, is a selective agonist for the beta-3 adrenergic receptor (β3-AR). This compound has garnered interest due to its potential therapeutic applications in various conditions, including metabolic disorders, depression, and anxiety. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Amibegron functions primarily as an agonist for β3-adrenergic receptors, which are involved in several physiological processes:
- Lipolysis and Thermogenesis : Activation of β3-AR enhances lipolysis (the breakdown of fats) and thermogenesis (heat production) in adipose tissues, particularly brown adipose tissue .
- Intestinal Motility Inhibition : It also inhibits intestinal motility, making it a candidate for treating gastrointestinal disorders .
- Neurotransmitter Modulation : Amibegron has been shown to influence serotonergic and noradrenergic transmissions in the brain, contributing to its anxiolytic and antidepressant effects .
Key Properties
Property | Value |
---|---|
Chemical Formula | C22H26ClNO4 |
Molecular Weight | 403.9 g/mol |
EC50 (β3-AR in Rat Colon) | 3.5 nM |
EC50 (β3-AR in Rat Uterus) | 499 nM |
Solubility in DMSO | 44.04 mg/mL |
Amibegron displays a strong selectivity for β3-AR over other adrenergic receptor subtypes, with a significant activation potency demonstrated in various studies .
Case Studies and Clinical Trials
- Depression and Anxiety : In rodent models, amibegron has shown significant antidepressant and anxiolytic effects. Studies indicated that it stimulates neuronal activity in the prefrontal cortex and increases serotonin synthesis .
- Metabolic Effects : Research has highlighted amibegron's role in enhancing brown fat metabolism through the activation of adenylyl cyclase activity and glycerol release in brown adipocytes. This suggests potential applications in obesity management .
- Gastrointestinal Applications : The compound's ability to inhibit intestinal motility positions it as a potential treatment for conditions like irritable bowel syndrome (IBS) .
Comparative Analysis with Other β3-AR Agonists
Amibegron is part of a class of β3-AR agonists currently being explored for therapeutic use. Below is a comparison with other known agonists:
Compound | Indication | EC50 (nM) | Notes |
---|---|---|---|
Amibegron | Depression, IBS | 3.5 (colon) | Selective β3-AR agonist |
Mirabegron | Overactive bladder | 1.4 | Associated with increased BP |
Vibegron | Overactive bladder | 0.5 | Fewer cardiovascular side effects |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating the β3-adrenoceptor selectivity of Amibegron hydrochloride?
Amibegron's selectivity for β3-adrenoceptors is typically confirmed using radioligand binding assays and functional cAMP accumulation assays . For example, studies report an EC50 of 3.5 nM for β3-adrenoceptors in rat colon, with minimal activity at β1/β2 subtypes . Key steps include:
- Competitive binding assays using selective antagonists (e.g., propranolol for β1/β2) to isolate β3 activity.
- Functional assays in transfected HEK293 cells expressing human β3 receptors to measure agonist-induced cAMP production.
- Cross-validation via tissue-specific models (e.g., colon smooth muscle relaxation in rodents) .
Q. How is the anxiolytic activity of this compound assessed in preclinical models?
Preclinical anxiolytic effects are evaluated using elevated plus maze (EPM) and light-dark box tests in rodents. For instance, Amibegron (10 mg/kg, i.p.) increases time spent in open arms of EPM by ~40% compared to controls, indicating reduced anxiety-like behavior. These studies often pair behavioral outcomes with corticosterone level measurements to link receptor activation to stress response modulation .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings in Amibegron’s antidepressant efficacy across different animal models?
Discrepancies in antidepressant outcomes (e.g., forced swim test vs. chronic mild stress models ) often arise from dose-dependent effects and species-specific receptor expression . For example:
- Acute dosing : Higher doses (20 mg/kg) show rapid but transient effects, while lower doses (5 mg/kg) require chronic administration for sustained benefits .
- Species differences : Rat models show stronger β3-mediated antidepressant effects than mice due to variations in receptor density in limbic regions.
- Methodological controls : Include β3-knockout models to confirm target specificity .
Q. What strategies optimize experimental design for studying Amibegron’s metabolic effects in obesity-related research?
Key considerations include:
- Tissue-specific profiling : Use microdialysis in adipose tissue to measure lipolysis (glycerol release) and qPCR for β3 receptor expression in brown adipocytes .
- Dual-energy X-ray absorptiometry (DEXA) : Quantify fat mass changes in diet-induced obese models.
- Pharmacokinetic (PK) alignment : Ensure dosing intervals match the compound’s half-life (e.g., 2–3 hours in rodents) to maintain steady-state concentrations .
Q. How can researchers address potential receptor desensitization during long-term Amibegron administration?
β3-adrenoceptor desensitization is evaluated via:
- Repeated cAMP assays : Compare acute vs. chronic treatment responses in vitro.
- β-Arrestin recruitment assays : Quantify GPCR internalization over time.
- In vivo tolerance studies : Monitor behavioral or metabolic endpoints after 14–28 days of dosing. Co-administration with phosphodiesterase inhibitors (e.g., IBMX) may counteract desensitization .
Q. What analytical techniques are critical for characterizing Amibegron’s stability and metabolite profile?
- LC-MS/MS : Quantify parent compound and metabolites (e.g., de-ethylated or hydroxylated derivatives) in plasma/tissue.
- Forced degradation studies : Expose Amibegron to heat, light, and pH extremes to identify degradation pathways.
- Microsomal incubation : Use liver microsomes to predict CYP-mediated metabolism (major isoforms: CYP2D6, CYP3A4) .
Q. Methodological Challenges
Q. What are the limitations of current β3-adrenoceptor agonists in translational neuroscience research?
- Species divergence : Human β3 receptors share only ~70% homology with rodents, complicating extrapolation of behavioral data .
- Blood-brain barrier (BBB) penetration : Amibegron’s logP (~2.5) limits CNS bioavailability; intracerebroventricular (ICV) administration may bypass this .
- Off-target effects : At high doses (>50 mg/kg), partial agonism at β1 receptors may confound results .
Q. Data Contradiction Analysis
Q. Why do some studies report minimal antidepressant effects despite strong β3 receptor activation?
Potential factors include:
- Behavioral test sensitivity : The tail suspension test may lack robustness compared to chronic social defeat models .
- Sex differences : Female rodents show attenuated responses due to estrogen modulation of β3 signaling .
- Pharmacodynamic interactions : Concurrent serotonin or norepinephrine reuptake inhibition (e.g., SSRIs) may mask β3-specific effects .
Properties
IUPAC Name |
ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZCDQCNYCVAS-RQBPZYBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923848 | |
Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121524-09-2 | |
Record name | Amibegron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121524-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amibegron hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydronaphthalen-2-yloxy}acetic acid ethyl ester, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIBEGRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N910CJ679E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.